N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide
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Overview
Description
“N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide” is a complex organic compound that contains a pyridine ring, a pyrimidine ring, and a thiophene ring . Pyridine and pyrimidine are basic aromatic heterocyclic compounds, while thiophene is a sulfur-containing aromatic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine, pyrimidine, and thiophene rings, as well as the amide group . These groups would likely contribute to the compound’s reactivity and physical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the amide group could affect its solubility, melting point, and boiling point .Scientific Research Applications
1. Anticancer Applications
The compound N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide has been explored for its potential in anticancer therapies. A notable example is the study on a closely related compound, MGCD0103, an orally active histone deacetylase (HDAC) inhibitor. This compound shows promise in blocking cancer cell proliferation and inducing apoptosis, with significant antitumor activity in vivo (Zhou et al., 2008).
2. Synthesis of Pharmacologically Relevant Derivatives
Research has been conducted on developing synthetic approaches to derivatives of thiophenecarboxamide, which are important for pharmacological applications. For example, new methods for preparing thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines from 3-amino-4-cyano-2-thiophenecarboxamides have been explored, showing potential for the development of novel therapeutic agents (El-Meligie et al., 2020).
3. Antidepressant and Nootropic Potential
Studies have been conducted on compounds related to this compound for their antidepressant and nootropic activities. These studies include the synthesis of Schiff’s bases and 2-azetidinones with potential as central nervous system (CNS) active agents (Thomas et al., 2016).
4. Antiproliferative and Enzyme Inhibition
Research into analogs of thiophenecarboxamides has revealed their antiproliferative properties and activity against specific enzymes like phospholipase C. These findings are significant in understanding the structural activity relationships and developing more effective compounds for therapeutic use (van Rensburg et al., 2017).
5. Development of Fluorescent Probes
The compound has also been utilized in the development of fluorescent probes for detecting specific chemicals, such as thiophenols, which are important in environmental and biological sciences. This showcases the versatility of the compound in various scientific applications (Wang et al., 2012).
6. Quality Control in Pharmaceutical Analysis
In pharmaceutical analysis, related compounds have been used in the development of methods for quality control, such as the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances. This highlights the compound's role in ensuring the quality and safety of pharmaceutical products (Ye et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-pyridin-4-ylpyrimidin-4-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS/c19-14(11-2-1-9-20-11)18-12-5-8-16-13(17-12)10-3-6-15-7-4-10/h1-9H,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNRQVAWRJEAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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